2-Chloro-4-cyclopropoxy-3-methoxypyridine
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Overview
Description
2-Chloro-4-cyclopropoxy-3-methoxypyridine is an organic compound belonging to the pyridine family. This compound is characterized by the presence of a chlorine atom at the second position, a cyclopropoxy group at the fourth position, and a methoxy group at the third position on the pyridine ring. It is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-cyclopropoxy-3-methoxypyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-4-nitropyridine with sodium methoxide in the presence of dioxane . Another approach starts from 4-methoxy-2(1H)-pyridone and 4-nitropyridine N-oxide . These reactions typically require controlled conditions, including specific temperatures and solvents, to ensure the desired product’s formation.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimizing the laboratory-scale methods for higher yields and purity, using industrial reactors and continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-cyclopropoxy-3-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the second position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include sodium methoxide, dioxane, and other nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
2-Chloro-4-cyclopropoxy-3-methoxypyridine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex pyridine derivatives.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research into its potential medicinal properties, including its effects on various biological targets, is ongoing.
Mechanism of Action
The mechanism of action of 2-Chloro-4-cyclopropoxy-3-methoxypyridine involves its interaction with specific molecular targets and pathways
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Chloro-4-cyclopropoxy-3-methoxypyridine include:
- 2-Chloro-4-methoxypyridine
- 2-(Chloromethyl)-3,4-dimethoxypyridine
- 2-Chloro-4-methoxypyridine-3-boronic acid
Uniqueness
This compound is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties compared to other similar compounds
Properties
Molecular Formula |
C9H10ClNO2 |
---|---|
Molecular Weight |
199.63 g/mol |
IUPAC Name |
2-chloro-4-cyclopropyloxy-3-methoxypyridine |
InChI |
InChI=1S/C9H10ClNO2/c1-12-8-7(13-6-2-3-6)4-5-11-9(8)10/h4-6H,2-3H2,1H3 |
InChI Key |
YPDZPLOCZOGNCD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CN=C1Cl)OC2CC2 |
Origin of Product |
United States |
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